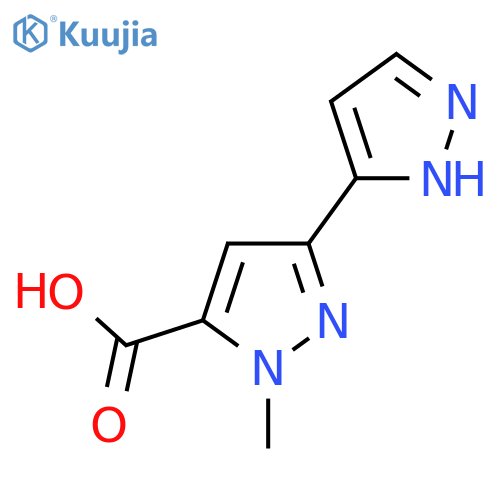Cas no 2229071-27-4 (1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid)

1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1811954
- 1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid
- 2229071-27-4
-
- インチ: 1S/C8H8N4O2/c1-12-7(8(13)14)4-6(11-12)5-2-3-9-10-5/h2-4H,1H3,(H,9,10)(H,13,14)
- InChIKey: VOOWEIFAXBQOEC-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(C2=CC=NN2)=NN1C)=O
計算された属性
- せいみつぶんしりょう: 192.06472551g/mol
- どういたいしつりょう: 192.06472551g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1811954-2.5g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 2.5g |
$2771.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-1.0g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 1g |
$1414.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-10.0g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 10g |
$6082.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-0.05g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 0.05g |
$1188.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-0.1g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 0.1g |
$1244.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-0.5g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 0.5g |
$1357.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-5.0g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 5g |
$4102.0 | 2023-06-01 | ||
| Enamine | EN300-1811954-0.25g |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid |
2229071-27-4 | 0.25g |
$1300.0 | 2023-06-01 |
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid 関連文献
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
9. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid (CAS: 2229071-27-4)
The compound 1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid (CAS: 2229071-27-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its pyrazole and pyrazolyl moieties, exhibits promising pharmacological properties, making it a subject of intense investigation for potential therapeutic applications. Recent studies have focused on its synthesis, structural optimization, and biological evaluation, particularly in the context of kinase inhibition and anti-inflammatory activity.
A 2023 study published in the Journal of Medicinal Chemistry explored the role of this compound as a selective inhibitor of the JAK2 kinase, a key target in the treatment of myeloproliferative disorders and autoimmune diseases. The research team employed a structure-activity relationship (SAR) approach to modify the carboxylic acid moiety, leading to derivatives with improved potency and selectivity. The study highlighted the compound's ability to disrupt JAK2-STAT3 signaling pathways, suggesting its potential as a lead candidate for further development.
In addition to its kinase inhibitory properties, 1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid has been investigated for its anti-inflammatory effects. A preclinical study demonstrated its efficacy in reducing pro-inflammatory cytokine production in murine models of rheumatoid arthritis. The compound's mechanism of action appears to involve the modulation of NF-κB and MAPK pathways, further underscoring its multifaceted pharmacological profile.
Recent advancements in synthetic methodologies have also facilitated the scalable production of this compound. A novel one-pot synthesis strategy, reported in Organic Letters, has significantly improved yield and purity, addressing previous challenges associated with its preparation. This development is expected to accelerate further research and potential commercialization efforts.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, particularly its oral bioavailability and metabolic stability. Ongoing research is focused on prodrug strategies and formulation technologies to overcome these limitations. The compound's unique structural features continue to inspire the design of new analogs with enhanced therapeutic potential.
In conclusion, 1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid represents a versatile scaffold with significant promise in drug discovery. Its dual activity as a kinase inhibitor and anti-inflammatory agent positions it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future studies will likely explore its applications in oncology, immunology, and beyond, solidifying its place in the chemical biology and pharmaceutical research landscape.
2229071-27-4 (1-methyl-3-(1H-pyrazol-3-yl)-1H-pyrazole-5-carboxylic acid) 関連製品
- 1955548-16-9(6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine)
- 2839157-92-3(2-(difluoromethyl)-4,5-diiodo-2H-1,2,3-triazole)
- 25797-08-4(2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine)
- 54767-81-6(2-(3,4,5-trimethoxyphenyl)oxirane)
- 2172240-34-3(3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolane-2-amido}cyclopentane-1-carboxylic acid)
- 1803721-99-4(1-Bromo-3-(3-(difluoromethoxy)-4-hydroxyphenyl)propan-2-one)
- 374546-08-4((2E)-3-[(4-ethoxyphenyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile)
- 1261478-24-3(Ethyl 2-methoxy-3-(trifluoromethoxy)phenylacetate)
- 2228321-87-5(3-(3-bromo-5-chlorophenyl)-2,2-dimethylpropan-1-amine)
- 1342130-34-0(2-amino-2-methyl-3-phenoxypropan-1-ol)




